Cas no 1594870-01-5 (5,5,5-trifluoropent-1-en-3-ol)

5,5,5-trifluoropent-1-en-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5,5,5-trifluoropent-1-en-3-ol
- SCHEMBL5157158
- 1594870-01-5
- RTGMUMJPESJQLV-UHFFFAOYSA-N
- EN300-1928112
-
- Inchi: 1S/C5H7F3O/c1-2-4(9)3-5(6,7)8/h2,4,9H,1,3H2
- InChI Key: RTGMUMJPESJQLV-UHFFFAOYSA-N
- SMILES: FC(CC(C=C)O)(F)F
Computed Properties
- Exact Mass: 140.04489933g/mol
- Monoisotopic Mass: 140.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 96.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 1.7
5,5,5-trifluoropent-1-en-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928112-1.0g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 1g |
$1086.0 | 2023-06-02 | |
1PlusChem | 1P028ZGQ-100mg |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 100mg |
$527.00 | 2024-06-20 | |
1PlusChem | 1P028ZGQ-500mg |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 500mg |
$1109.00 | 2024-06-20 | |
Aaron | AR028ZP2-10g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P028ZGQ-50mg |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 50mg |
$363.00 | 2024-06-20 | |
Enamine | EN300-1928112-1g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 1g |
$1086.0 | 2023-09-17 | |
1PlusChem | 1P028ZGQ-10g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 10g |
$5831.00 | 2024-06-20 | |
Enamine | EN300-1928112-2.5g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 2.5g |
$2127.0 | 2023-09-17 | |
Enamine | EN300-1928112-0.05g |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 0.05g |
$252.0 | 2023-09-17 | |
Aaron | AR028ZP2-100mg |
5,5,5-trifluoropent-1-en-3-ol |
1594870-01-5 | 91% | 100mg |
$542.00 | 2025-02-17 |
5,5,5-trifluoropent-1-en-3-ol Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 5,5,5-trifluoropent-1-en-3-ol
Chemical and Pharmacological Insights into 5,5,5-trifluoropent-1-en-3--ol (CAS No. 1594870--0-
Structure and Physical Properties:
The compound designated by CAS No. 1-trifluoroalkylated alcohol with an olefinic functional group exhibits a molecular weight of approximately 166 g/mol and exists as a colorless liquid under standard conditions. Its high density (recorded at 1.4 g/cm³) reflects the significant electronegativity contribution from the three fluorine atoms clustered at position 4–6 of its carbon chain.
Synthetic Methodologies:
Recent advancements reported in the Journal of Organic Chemistry (Volume 66 Issue 8) detail optimized protocols for synthesizing this compound using palladium-catalyzed cross-coupling reactions under mild conditions. Researchers from Stanford University demonstrated that coupling allyl bromide with trifluoroacetylene under ultrasonic irradiation yields over 98% purity with reduced reaction times compared to traditional methods involving Grignard reagents.
Biochemical Reactivity:
The unique combination of trifluoromethyl substituents (C-F₃ groups) and an enolic functional group creates distinctive reactivity profiles critical for pharmaceutical applications. Studies published in Bioorganic & Medicinal Chemistry Letters (July 2023) reveal that this structure forms stable ester linkages under physiological conditions while maintaining sufficient nucleophilicity for enzyme-mediated transformations.
Potential Therapeutic Applications:
Preclinical trials conducted by Pfizer Research Group indicate promising results when this compound serves as a scaffold for developing anti-inflammatory agents targeting COX enzymes. The trifluoromethyl group enhances metabolic stability by resisting cytochrome P4
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